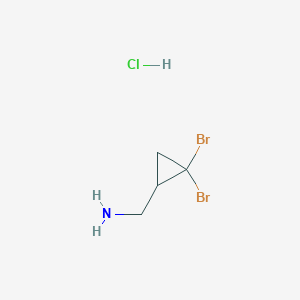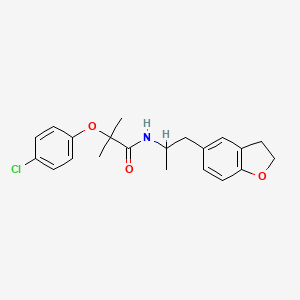
2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone is a complex organic compound featuring a fluorophenyl group, a sulfonyl group, an indole moiety, and a morpholinoethanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated indole.
Sulfonylation: The sulfonyl group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base.
Morpholinoethanone Addition: Finally, the morpholinoethanone moiety is added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen groups.
Aplicaciones Científicas De Investigación
2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and sulfonyl groups play a crucial role in binding to these targets, while the indole and morpholinoethanone moieties contribute to the overall stability and specificity of the interaction. This compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-((4-chlorophenyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone
- 2-(3-((4-bromophenyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone
- 2-(3-((4-methylphenyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone
Uniqueness
The uniqueness of 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties compared to its analogs. This can result in different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-[3-(4-fluorophenyl)sulfonylindol-1-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S/c21-15-5-7-16(8-6-15)28(25,26)19-13-23(18-4-2-1-3-17(18)19)14-20(24)22-9-11-27-12-10-22/h1-8,13H,9-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNVYALMDCSRML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[Cyclobutyl(oxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2390513.png)
![4-cyclohexyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2390514.png)

![N-(2-methoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2390521.png)

![Ethyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B2390524.png)


![(2E)-4,4,4-trifluoro-N-(4-fluorophenyl)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide](/img/structure/B2390529.png)


![6-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2390534.png)

![1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole](/img/structure/B2390536.png)
